(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone
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Overview
Description
This compound is a novel chemical entity that has been synthesized as part of efforts to develop potent anti-tubercular agents . It belongs to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves the use of polyphosphoric acid (PPA) for intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazin-3-yl group attached to a piperazin-1-yl group, which is further linked to a difluorophenyl methanone group . The exact structure can be confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . This is followed by intramolecular cyclization mediated by polyphosphoric acid (PPA) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C18H18F2N4O and a molecular weight of 344.366.Scientific Research Applications
Anticancer and Antituberculosis Applications
A study by S. Mallikarjuna et al. (2014) focused on the synthesis of derivatives similar to the queried compound, highlighting their significant anticancer and antituberculosis activities. The synthesized derivatives were evaluated in vitro for their activity against human breast cancer cell lines and Mycobacterium tuberculosis, demonstrating some compounds' potential as effective treatments in these domains.
Antimicrobial Activity
Another research by L. Mallesha and K. Mohana (2014) explored the antimicrobial properties of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. The compounds exhibited good antibacterial and antifungal activities against pathogenic strains, suggesting their utility in developing new antimicrobial agents.
Pharmacological Evaluation as TRPV4 Antagonists
The pharmacological evaluation of novel derivatives as TRPV4 (transient receptor potential vanilloid 4) antagonists for pain treatment was conducted by Naoki Tsuno et al. (2017). This study identified compounds with selective TRPV4 channel antagonist properties, showing an analgesic effect in animal models, thereby offering a potential new approach for pain management.
Synthesis and Structural Analysis
Research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, providing a basis for further exploration of similar compounds' therapeutic potential.
Mechanism of Action
While the exact mechanism of action of this compound is not explicitly mentioned in the available literature, it is designed to have a new binding mode to DNA gyrase . This is intended to allow for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Future Directions
The future directions for this compound involve further development and evaluation of its anti-tubercular activity . The thiazolidinedione moiety in similar compounds is aimed to include additional anti-pathogenicity by preventing biofilm formation . Therefore, further studies could focus on evaluating these properties in this compound as well.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O/c19-13-3-4-14(15(20)11-13)18(25)24-9-7-23(8-10-24)17-6-5-16(21-22-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYOYYBCCWDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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